N-Cyclopropyl-2-methylpiperidine-3-carboxamide
Description
N-Cyclopropyl-2-methylpiperidine-3-carboxamide is a synthetic organic compound characterized by a piperidine ring substituted with a cyclopropyl group at the nitrogen atom, a methyl group at the 2-position, and a carboxamide moiety at the 3-position. The cyclopropyl group may enhance metabolic stability and influence lipophilicity, while the carboxamide functionality could contribute to hydrogen-bonding interactions with biological targets .
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
N-cyclopropyl-2-methylpiperidine-3-carboxamide |
InChI |
InChI=1S/C10H18N2O/c1-7-9(3-2-6-11-7)10(13)12-8-4-5-8/h7-9,11H,2-6H2,1H3,(H,12,13) |
InChI Key |
LPABOCORWYQVNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCN1)C(=O)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2-methylpiperidine-3-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine. One common method is the catalytic amidation of carboxylic acids, which can be achieved using various catalysts and coupling reagents . The reaction conditions often include the use of anhydrides, acyl halides, or acyl imidazoles to activate the carboxylic acid, facilitating its reaction with the amine to form the desired amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale amidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-2-methylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the cyclopropyl or piperidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carboxamides, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
N-Cyclopropyl-2-methylpiperidine-3-carboxamide has been investigated for its potential as an antimalarial agent. Research indicates that cyclopropyl carboxamides, including this compound, exhibit significant inhibitory activity against Plasmodium falciparum, the parasite responsible for malaria. In vitro studies have shown that these compounds can inhibit both drug-sensitive and resistant strains of the parasite. For instance, one study reported IC50 values ranging from 76 to 164 nM against various P. falciparum strains, demonstrating their potency compared to standard antimalarial drugs like chloroquine and artemisinin .
The compound has been explored for its interactions with several biological targets, particularly in the context of pain management and neurological disorders. It shows promise as a treatment for conditions mediated by fatty acid amide hydrolase (FAAH), which is involved in pain pathways. Studies have indicated that this compound can modulate pain responses effectively, making it a candidate for treating acute and chronic pain conditions, as well as anxiety and depression .
| Study Focus | Findings | Reference Year |
|---|---|---|
| Antimalarial Activity | Inhibitory effects on P. falciparum with IC50 values of 76-164 nM | 2011 |
| Pain Management | Effective modulation of FAAH pathways | 2009 |
| Neurological Disorders | Potential treatment for anxiety and depression | 2009 |
Organic Synthesis
In the realm of organic synthesis, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore diverse synthetic pathways that can lead to the development of new compounds with desirable properties. The compound's amide functional group is particularly useful in forming various derivatives that can enhance biological activity or alter pharmacokinetic profiles.
Comparative Analysis with Related Compounds
The structural features of this compound allow for comparisons with similar compounds, which can provide insights into its unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-Cyclopropyl-2-methylpiperidine-4-carboxamide | Similar piperidine structure with position change | Potentially different biological activity |
| N-Cyclopropyl-2-methylpiperidine-5-carboxamide | Similar piperidine structure with position change | Variations in reactivity patterns |
| N-Cyclopropyl-2-methylpiperidine-6-carboxamide | Similar piperidine structure with position change | Unique binding affinities due to structural differences |
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Functional Group Analysis
- Cyclopropyl vs.
- Carboxamide Position: Both compounds retain the 3-carboxamide group on the piperidine ring, suggesting shared hydrogen-bonding capabilities.
Pharmacokinetic and Physicochemical Differences
- Lipophilicity : The phenylpropyl and triazolo-pyridazine groups in the analog increase molecular weight and logP (estimated >3), whereas the target compound’s cyclopropyl and methyl groups may reduce logP, favoring CNS penetration.
- Metabolic Stability : The cyclopropyl group in the target compound could resist oxidative metabolism (e.g., CYP450 enzymes), while the triazolo-pyridazine moiety in the analog might undergo hepatic glucuronidation .
Research Findings and Limitations
- CAS 1144456-20-1: Preclinical studies highlight its affinity for kinases such as JAK2 or FLT3, with IC50 values in the nanomolar range, though specific data for the target compound remain unreported .
- Synthetic Accessibility : The analog’s triazolo-pyridazine synthesis requires multi-step heterocyclic coupling, whereas the target compound’s simpler substituents (cyclopropyl, methyl) may streamline synthesis.
Biological Activity
N-Cyclopropyl-2-methylpiperidine-3-carboxamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological applications. This article provides a detailed overview of its biological activity, including synthesis, mechanism of action, and comparative studies with related compounds.
Chemical Structure and Properties
This compound features a cyclopropyl group attached to a piperidine ring, with an amide functional group that enhances its chemical reactivity. The molecular formula is with a molecular weight of 182.26 g/mol. Its distinct structure influences its interactions with biological targets, making it a candidate for therapeutic applications.
Synthesis Methods
The synthesis of this compound typically involves amidation processes. Common methods include:
- Direct Amidation : Reaction of the corresponding carboxylic acid with cyclopropyl amine.
- Continuous Flow Reactors : Utilized in industrial settings for enhanced efficiency and scalability.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the realm of antiparasitic and antibacterial effects.
Antiparasitic Activity
A study highlighted that analogs containing the N-cyclopropyl group maintained potent activity against Plasmodium falciparum, the causative agent of malaria. For instance, compounds derived from similar scaffolds showed IC50 values as low as 3 nM, indicating strong inhibition of parasite growth . The incorporation of the N-cyclopropyl moiety was crucial for maintaining this activity, although it did not enhance metabolic stability significantly .
Antibacterial Activity
This compound has also been evaluated for antibacterial properties. Compounds with similar structures demonstrated selective and potent antibacterial activity against Gram-positive bacteria, including strains resistant to conventional antibiotics . The minimal inhibitory concentration (MIC) values reported were around 2.0 µM for effective compounds.
The mechanism by which this compound exerts its biological effects often involves binding to specific molecular targets. For instance, its interaction with PfATP4, a sodium pump in malaria parasites, disrupts ionic homeostasis leading to parasite death . Understanding these interactions is essential for optimizing the efficacy of this compound in medicinal chemistry.
Comparative Studies
Comparative studies reveal that structural modifications can significantly impact the biological activity of compounds related to this compound. The following table summarizes key differences among related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-Cyclopropyl-2-methylpiperidine-4-carboxamide | Similar piperidine structure with different position | Potentially different biological activity |
| N-Cyclopropyl-2-methylpiperidine-5-carboxamide | Similar piperidine structure with different position | Variations in reactivity patterns |
| N-Cyclopropyl-2-methylpiperidine-6-carboxamide | Similar piperidine structure with different position | Unique binding affinities due to structural differences |
Case Studies
- Antimalarial Efficacy : In vivo studies demonstrated that derivatives of this compound effectively inhibited P. falciparum in mouse models, showcasing their potential as new antimalarial agents .
- Antibacterial Properties : A library of compounds including N-cyclopropyl derivatives was screened against Staphylococcus aureus, revealing MIC values that suggest potential for treating resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
